molecular formula C16H16N4O4S B6540557 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide CAS No. 1021253-62-2

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide

Cat. No.: B6540557
CAS No.: 1021253-62-2
M. Wt: 360.4 g/mol
InChI Key: QCDMWIAZMXQSGV-UHFFFAOYSA-N
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Description

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.08922618 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • This compound can be synthesized through a multi-step organic synthesis involving the formation of key intermediates. The process typically begins with the preparation of the furan-2-yl and pyridazin-1-yl derivatives, which are then coupled with a propyl linker and subsequently attached to a pyridine-3-sulfonamide group.

    • Reaction conditions often involve the use of various catalysts, solvents, and specific temperature controls to ensure optimal yield and purity.

  • Industrial Production Methods

    • Industrial synthesis may involve scaling up the laboratory methods, utilizing continuous flow reactors for better control over reaction parameters.

    • The use of green chemistry principles to minimize waste and improve efficiency is also considered in industrial settings.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The furan ring can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.

    • Reduction: : The pyridazinone moiety can be reduced to form various reduced pyridazinone derivatives.

    • Substitution: : The sulfonamide group allows for nucleophilic substitution reactions, which can introduce different functional groups into the molecule.

  • Common Reagents and Conditions

    • Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.

    • Reducing Agents: : Sodium borohydride (NaBH4) for reduction reactions.

    • Substitution Conditions: : Nucleophilic reagents such as amines under basic conditions.

  • Major Products Formed

Scientific Research Applications

  • Chemistry

    • The compound is used as a building block in the synthesis of more complex molecules.

    • It serves as a precursor for various derivatives with potential catalytic properties.

  • Biology

    • It exhibits potential biological activity, making it a candidate for drug discovery and development.

    • It may interact with biological targets, influencing cellular processes and signaling pathways.

  • Medicine

    • The compound’s structure suggests potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

    • Ongoing research explores its efficacy and safety in preclinical and clinical studies.

  • Industry

    • It finds applications in the development of novel materials, such as polymers and coatings.

    • It is also investigated for its potential use in agricultural chemicals.

Mechanism of Action

  • The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or DNA.

  • It may inhibit or activate these targets, leading to changes in cellular function and physiological responses.

  • Pathways involved can include signaling cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • Similar Compounds

    • Structurally related compounds may include other pyridazinones, furans, and sulfonamides.

    • Examples: 4-(furan-2-yl)-6-oxo-1,6-dihydropyridazine, N-propylpyridine-3-sulfonamide.

  • Unique Characteristics

    • The combination of the furan, pyridazinone, and sulfonamide groups in this specific arrangement is unique, contributing to its distinct chemical and biological properties.

    • Compared to similar compounds, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide may offer enhanced activity or selectivity in certain applications.

And there you have it! Does this spark any ideas or questions?

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-16-7-6-14(15-5-2-11-24-15)19-20(16)10-3-9-18-25(22,23)13-4-1-8-17-12-13/h1-2,4-8,11-12,18H,3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDMWIAZMXQSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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